O-{[2-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine
Description
O-{[2-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine is a hydroxylamine derivative featuring a pyridine ring substituted with a trifluoromethyl group at the 2-position and a hydroxymethylaminooxy group at the 3-position. This compound is structurally characterized by its electron-withdrawing trifluoromethyl group, which enhances its metabolic stability and influences its reactivity in synthetic applications. The hydroxylamine moiety (NH2O-) confers nucleophilic properties, making it a versatile intermediate in organic synthesis, particularly in the formation of oximes or heterocyclic compounds. Its applications span pharmaceutical research, agrochemical development, and materials science, where its unique electronic and steric properties are leveraged to modulate biological activity or material performance .
Properties
Molecular Formula |
C7H7F3N2O |
|---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
O-[[2-(trifluoromethyl)pyridin-3-yl]methyl]hydroxylamine |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6-5(4-13-11)2-1-3-12-6/h1-3H,4,11H2 |
InChI Key |
DBQJHHJRBRPOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)CON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{[2-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine typically involves the introduction of a trifluoromethyl group into a pyridine ring. One common method is the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The hydroxylamine group can be introduced through nucleophilic substitution reactions, where hydroxylamine or its derivatives react with the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where pyridine derivatives are treated with fluorinating agents under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity. The hydroxylamine group is then introduced through subsequent reactions, often involving catalytic processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
O-{[2-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the trifluoromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives (from oxidation), amines (from reduction), and various substituted pyridine derivatives (from substitution) .
Scientific Research Applications
O-{[2-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties
Mechanism of Action
The mechanism of action of O-{[2-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
A comparative analysis of O-{[2-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine with structurally related hydroxylamine derivatives is presented below:
Key Findings
Electronic Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to non-fluorinated analogs (e.g., O-[[6-(1H-pyrazol-1-yl)-3-pyridinyl]methyl]hydroxylamine), improving stability under acidic or oxidative conditions . In contrast, O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine combines lipophilic cyclohexyl and electron-deficient aryl groups, favoring agrochemical applications due to enhanced membrane permeability .
Synthetic Utility :
- The target compound’s pyridine ring enables regioselective functionalization, as seen in its use as a precursor for pyrrolo[1,2-b]pyridazine derivatives in patent EP 4 374 877 A2 .
- O-(4-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride is preferred in medicinal chemistry for forming stable oxime ethers, critical in prodrug design .
Biological Relevance :
- Hydroxylamine derivatives with pyridine cores (e.g., the target compound) exhibit higher binding affinity to metalloenzymes compared to benzyl analogs, as demonstrated in kinase inhibitor studies .
- O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine shows superior herbicidal activity in field trials, attributed to its prolonged soil half-life .
Research Challenges
- Solubility Limitations : The target compound’s low aqueous solubility (common to trifluoromethylated aromatics) necessitates formulation optimization for in vivo studies .
- Synthetic Complexity : Multi-step synthesis routes (e.g., coupling with 4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]aniline) result in moderate yields (~40–60%), requiring catalytic improvements .
Data Tables
Table 1: Physicochemical Properties
Table 2: Application-Specific Performance
| Compound | Pharmaceutical Use | Agrochemical Use |
|---|---|---|
| Target Compound | High | Moderate |
| O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine | Low | High |
Biological Activity
O-{[2-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine is a novel chemical compound featuring a hydroxylamine functional group linked to a pyridine ring with a trifluoromethyl substituent. This unique structure is of considerable interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article aims to summarize the biological activity of this compound based on available research findings, including case studies and data tables.
- Molecular Formula : C₈H₉F₃N₂O
- Molecular Weight : 206.16 g/mol
- CAS Number : 2228347-77-9
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxylamine group can participate in redox reactions, while the trifluoromethyl moiety influences binding affinity and selectivity, leading to distinct biological effects.
Enzyme Inhibition
Research indicates that hydroxylamines can act as enzyme inhibitors. For instance, studies have shown that modifications on the pyridine ring significantly affect binding affinity and activity against various biological targets. The following table summarizes some findings related to enzyme inhibition:
| Compound | Target Enzyme | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 1 | Enzyme A | 0.81 | High potency observed |
| 2 | Enzyme B | 3.1 | Moderate activity |
| This compound | Enzyme C | TBD | Further studies required |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In a high-throughput screening study, compounds similar to this hydroxylamine derivative demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 20 µM for many hits:
| Compound | MIC (µM) | Remarks |
|---|---|---|
| A | <2 | Potent against M. tuberculosis |
| B | 15 | Moderate efficacy |
| This compound | TBD | Requires further testing |
Case Studies
- EGFR Inhibition : A study reported that hydroxylamine derivatives exhibited selective inhibition of the epidermal growth factor receptor (EGFR), which is crucial in cancer therapy. The compound demonstrated an IC₅₀ value of 7.2 nM against NSCLC cell lines with common EGFR mutations, indicating high potential for therapeutic applications .
- Toxicity Assessment : Contrary to common beliefs regarding hydroxylamines being toxic, recent studies have shown that this compound did not exhibit significant toxicity in animal models at tested doses . This finding is critical for its development as a pharmaceutical agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
